molecular formula C12H9ClF2O B11867346 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene

Cat. No.: B11867346
M. Wt: 242.65 g/mol
InChI Key: NOXNLJIBSSYYKI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is an organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a chloromethyl group and a difluoromethoxy group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene can be achieved through several methods. One common approach involves the chloromethylation of 4-(difluoromethoxy)naphthalene using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride or aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to enhance efficiency and yield. For example, the use of microreactors and ionic liquid catalysts can facilitate the rapid and controlled chloromethylation of 4-(difluoromethoxy)naphthalene, resulting in high yields and reduced reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

    Substitution: Formation of substituted naphthalene derivatives.

    Oxidation: Formation of naphthalene carboxylic acids or aldehydes.

    Reduction: Formation of 4-(difluoromethoxy)naphthalene.

Scientific Research Applications

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized naphthalene derivatives.

    Biology: Potential use in the development of fluorescent probes and imaging agents due to its naphthalene core.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds with antimicrobial or anticancer properties.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-4-(difluoromethoxy)naphthalene depends on its specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. The difluoromethoxy group can influence the electronic properties of the naphthalene ring, affecting the reactivity and stability of the compound. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through its functional groups, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-(Chloromethyl)naphthalene: Lacks the difluoromethoxy group, making it less electron-withdrawing and potentially less reactive in certain chemical reactions.

    4-(Difluoromethoxy)naphthalene: Lacks the chloromethyl group, limiting its use in nucleophilic substitution reactions.

    1-(Bromomethyl)-4-(difluoromethoxy)naphthalene: Similar structure but with a bromomethyl group instead of a chloromethyl group, which may exhibit different reactivity due to the larger atomic radius and different bond dissociation energy of bromine compared to chlorine.

Uniqueness

1-(Chloromethyl)-4-(difluoromethoxy)naphthalene is unique due to the presence of both chloromethyl and difluoromethoxy groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C12H9ClF2O

Molecular Weight

242.65 g/mol

IUPAC Name

1-(chloromethyl)-4-(difluoromethoxy)naphthalene

InChI

InChI=1S/C12H9ClF2O/c13-7-8-5-6-11(16-12(14)15)10-4-2-1-3-9(8)10/h1-6,12H,7H2

InChI Key

NOXNLJIBSSYYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2OC(F)F)CCl

Origin of Product

United States

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